molecular formula C34H38FN3O4 B11189578 N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide CAS No. 1212369-21-5

N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No.: B11189578
CAS No.: 1212369-21-5
M. Wt: 571.7 g/mol
InChI Key: AZKUPOXRZKXGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclohexyl group, and multiple functional groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of the cyclohexyl group and the benzamido moiety. Common reagents used in these reactions include benzyl chloride, methoxybenzoyl chloride, and fluorobenzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms with fewer oxygen atoms.

Scientific Research Applications

N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzamido compounds, such as:

  • N-Benzyl-4-bromobenzamide
  • N-(4-bromophenyl)-3-methoxybenzamide

Uniqueness

N-[4-(N-Benzyl4-methoxybenzamido)cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide is unique due to its combination of functional groups and structural features The presence of the piperidine ring, cyclohexyl group, and multiple benzamido moieties provides a distinct chemical profile that sets it apart from other similar compounds

Properties

CAS No.

1212369-21-5

Molecular Formula

C34H38FN3O4

Molecular Weight

571.7 g/mol

IUPAC Name

N-[4-[benzyl-(4-methoxybenzoyl)amino]cyclohexyl]-1-(4-fluorobenzoyl)piperidine-4-carboxamide

InChI

InChI=1S/C34H38FN3O4/c1-42-31-17-9-27(10-18-31)34(41)38(23-24-5-3-2-4-6-24)30-15-13-29(14-16-30)36-32(39)25-19-21-37(22-20-25)33(40)26-7-11-28(35)12-8-26/h2-12,17-18,25,29-30H,13-16,19-23H2,1H3,(H,36,39)

InChI Key

AZKUPOXRZKXGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3CCC(CC3)NC(=O)C4CCN(CC4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.